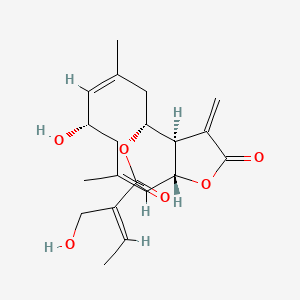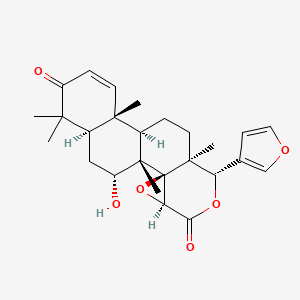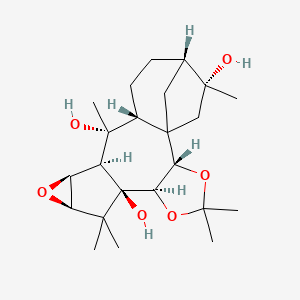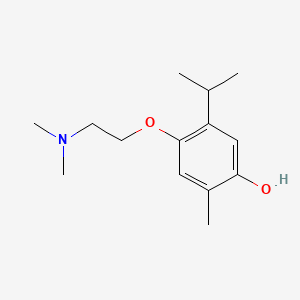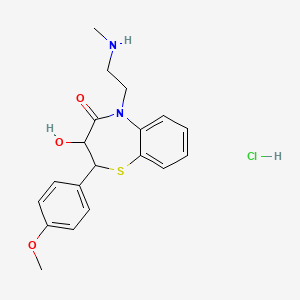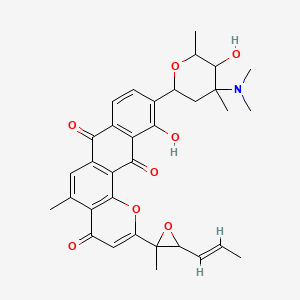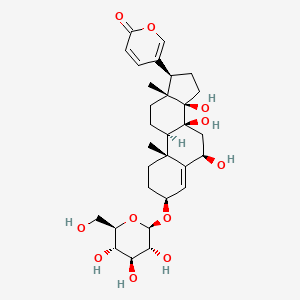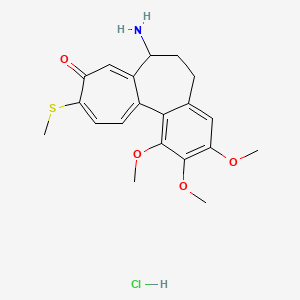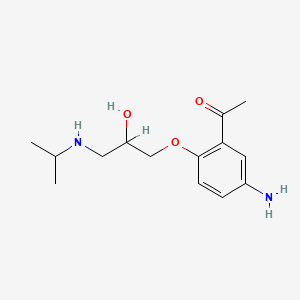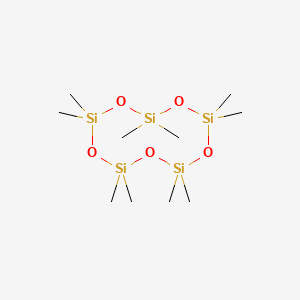
Décaméthylcyclopentasiloxane
Vue d'ensemble
Description
Cyclomethicone 5, également connu sous le nom de décaméthylcyclopentasiloxane, est un membre de la famille des cyclomethicones, qui sont des méthylsiloxanes liquides caractérisés par leur faible viscosité et leur forte volatilité. Ces composés sont cycliques en structure, avec un squelette monomère constitué d'un atome de silicium et de deux atomes d'oxygène liés ensemble. Cyclomethicone 5 est largement utilisé dans les produits cosmétiques et de soins personnels comme émollient cutané en raison de sa sensation douce, sèche et non grasse sur la peau .
Applications De Recherche Scientifique
Cyclomethicone 5 has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reaction medium in organic synthesis due to its low reactivity and volatility.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Utilized in topical formulations for its emollient properties, enhancing the delivery of active pharmaceutical ingredients.
Mécanisme D'action
Target of Action
Decamethylcyclopentasiloxane (D5) is an organosilicon compound primarily used in the production of siloxane polymers for industry and medicine, and as a carrier ingredient in many toiletries and cosmetics . The primary targets of D5 are the skin and hair, where it acts as an emollient, making the hair easier to brush without breakage .
Mode of Action
The mode of action of D5 is based on its physical properties rather than a biochemical interaction. As an emollient, D5 forms a layer on the skin and hair, providing a smooth feel and appearance . It is also used in silicone-based personal lubricants . The compound is slightly volatile, which allows it to evaporate from the skin surface over time .
Biochemical Pathways
It can affect the skin’s barrier function, potentially influencing the absorption and efficacy of other compounds applied to the skin .
Pharmacokinetics
D5 has a relatively low order of toxicity following acute administration via the oral, dermal, and inhalation routes of exposure . There is no appreciable dermal absorption of D5 based on results from in vivo and in vitro studies . For both D4 and D5, model calculations indicate that more than 83% of the chemical that reached systemic circulation was eliminated by exhalation within 24 hours .
Result of Action
The primary result of D5 application is improved skin and hair feel, due to its emollient properties . In high concentration exposures, inhalation exposure of rats to D5 for up to 24 months produced adverse effects in the liver (weight changes and hepatocellular hypertrophy) and uterus .
Action Environment
The action of D5 can be influenced by environmental factors. For example, the rate of evaporation from the skin can be affected by temperature and humidity. Additionally, D5 is persistent in the environment and has been detected in some species of aquatic life . It is controlled in the EU due to its persistent, bioaccumulative, and toxic characteristics .
Analyse Biochimique
Biochemical Properties
Decamethylcyclopentasiloxane plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances in the body. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound .
Cellular Effects
Decamethylcyclopentasiloxane affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to decamethylcyclopentasiloxane can lead to changes in the expression of genes involved in oxidative stress and inflammation. Additionally, it can affect the activity of enzymes involved in cellular metabolism, leading to alterations in metabolic pathways .
Molecular Mechanism
The molecular mechanism of decamethylcyclopentasiloxane involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, decamethylcyclopentasiloxane has been shown to inhibit the activity of certain cytochrome P450 enzymes, which can affect the metabolism of other substances in the body. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of decamethylcyclopentasiloxane can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to decamethylcyclopentasiloxane has been shown to affect cellular function, leading to changes in cell viability, proliferation, and differentiation. In vitro and in vivo studies have demonstrated that prolonged exposure to decamethylcyclopentasiloxane can lead to the accumulation of metabolites that may have different biological activities compared to the parent compound .
Dosage Effects in Animal Models
The effects of decamethylcyclopentasiloxane vary with different dosages in animal models. At low doses, the compound has minimal effects on cellular function. At higher doses, it can lead to toxic or adverse effects. For example, inhalation exposure to high doses of decamethylcyclopentasiloxane in rats has been shown to cause liver and lung toxicity, as well as changes in serum enzyme levels. These effects are dose-dependent and can vary based on the duration and frequency of exposure .
Metabolic Pathways
Decamethylcyclopentasiloxane is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, resulting in the formation of more water-soluble compounds that can be excreted from the body. The metabolism of decamethylcyclopentasiloxane can affect metabolic flux and metabolite levels, leading to changes in cellular function .
Transport and Distribution
Decamethylcyclopentasiloxane is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which can affect its localization and accumulation within cells. For example, decamethylcyclopentasiloxane can bind to serum albumin, which can facilitate its transport in the bloodstream and distribution to various tissues .
Subcellular Localization
The subcellular localization of decamethylcyclopentasiloxane can affect its activity and function. It can be targeted to specific compartments or organelles within the cell through the presence of targeting signals or post-translational modifications. For instance, decamethylcyclopentasiloxane can localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Additionally, it can be transported to the mitochondria, where it can affect mitochondrial function and energy production .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Cyclomethicone 5 est synthétisé par l'hydrolyse et la condensation du diméthyldichlorosilane. Le processus implique les étapes suivantes :
Hydrolyse : Le diméthyldichlorosilane est hydrolysé en présence d'eau pour former du diméthylsilanediol.
Condensation : Le diméthylsilanediol subit des réactions de condensation pour former des oligomères cycliques, y compris le cyclomethicone 5.
Méthodes de production industrielle : Dans les milieux industriels, la production de cyclomethicone 5 implique l'utilisation de diméthyldichlorosilane de haute pureté et de conditions de réaction contrôlées pour garantir la formation du siloxane cyclique souhaité. La réaction est généralement effectuée en présence d'un catalyseur, tel qu'un acide ou une base forte, pour faciliter le processus de condensation .
Analyse Des Réactions Chimiques
Types de réactions : Cyclomethicone 5 subit principalement des réactions de substitution en raison de la présence de liaisons silicium-oxygène. Ces réactions comprennent :
Hydrosilylation : Addition de liaisons silicium-hydrogène à des composés organiques insaturés.
Clivage de la liaison siloxane : Rupture des liaisons silicium-oxygène en présence d'acides ou de bases forts.
Réactifs et conditions courants :
Hydrosilylation : Des catalyseurs à base de platine sont couramment utilisés dans des conditions douces.
Clivage de la liaison siloxane : Des acides forts (par exemple, l'acide sulfurique) ou des bases (par exemple, l'hydroxyde de sodium) sont utilisés à des températures contrôlées.
Principaux produits :
Hydrosilylation : Formation de composés organosiliciés avec divers groupes fonctionnels.
Clivage de la liaison siloxane : Formation de petites unités siloxanes ou de silanols.
4. Applications de la recherche scientifique
Cyclomethicone 5 a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme solvant et milieu réactionnel en synthèse organique en raison de sa faible réactivité et de sa volatilité.
Biologie : Employé dans la formulation de matériaux biocompatibles et de systèmes d'administration de médicaments.
Médecine : Utilisé dans les formulations topiques pour ses propriétés émollientes, améliorant la délivrance des principes pharmaceutiques actifs.
5. Mécanisme d'action
Le mécanisme d'action du cyclomethicone 5 est principalement basé sur ses propriétés physiques plutôt que sur les interactions chimiques. En tant que silicone volatil, il forme une couche mince et non occlusive sur la peau, procurant une sensation douce et sèche. Cette couche contribue à réduire la perte d'eau transépidermique sans obstruer les pores. La volatilité du composé garantit qu'il s'évapore rapidement, ne laissant aucun résidu huileux .
Comparaison Avec Des Composés Similaires
Cyclomethicone 5 fait partie d'une famille plus large de siloxanes cycliques, notamment :
Cyclotetrasiloxane (D4) : Plus petit siloxane cyclique avec quatre unités silicium-oxygène.
Cyclohexasiloxane (D6) : Plus grand siloxane cyclique avec six unités silicium-oxygène.
Unicité de Cyclomethicone 5 :
Volatilité : Cyclomethicone 5 présente un équilibre optimal entre volatilité et stabilité, ce qui le rend adapté à une large gamme d'applications.
Avantages sensoriels : Procure une sensation douce, sèche et non grasse, ce qui est très souhaitable dans les produits de soins personnels.
En comprenant les propriétés et les applications du cyclomethicone 5, les chercheurs et les professionnels de l'industrie peuvent exploiter ses caractéristiques uniques pour développer des produits et des solutions innovants.
Propriétés
IUPAC Name |
2,2,4,4,6,6,8,8,10,10-decamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30O5Si5/c1-16(2)11-17(3,4)13-19(7,8)15-20(9,10)14-18(5,6)12-16/h1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSXQFUHVRWGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30O5Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32625-53-9 | |
| Record name | Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32625-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1027184 | |
| Record name | Decamethylcyclopentasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless volatile liquid; [Merck Index] | |
| Record name | Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decamethylcyclopentasiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4664 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
210 °C | |
| Record name | DECAMETHYLCYCLOPENTASILOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
73 °C (163 °F) - closed cup | |
| Record name | DECAMETHYLCYCLOPENTASILOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.7X10-2 mg/L at 25 °C | |
| Record name | DECAMETHYLCYCLOPENTASILOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9593 g/cu cm at 20 °C | |
| Record name | DECAMETHYLCYCLOPENTASILOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.2 [mmHg], 0.3 mm Hg at 25 °C (OECD Guideline 104, Static Method Ebuliometer) | |
| Record name | Decamethylcyclopentasiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4664 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DECAMETHYLCYCLOPENTASILOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless volatile liquid | |
CAS No. |
541-02-6 | |
| Record name | Decamethylcyclopentasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decamethylcyclopentasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclomethicone 5 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11244 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decamethylcyclopentasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decamethylcyclopentasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOMETHICONE 5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0THT5PCI0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DECAMETHYLCYCLOPENTASILOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-38 °C | |
| Record name | DECAMETHYLCYCLOPENTASILOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669927.png)


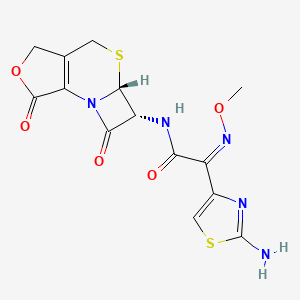
![(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B1669933.png)
